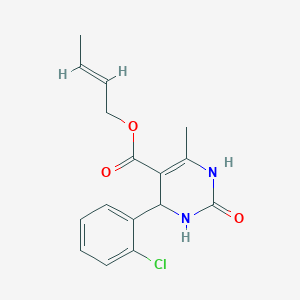![molecular formula C27H35N3O2S B3871088 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide](/img/structure/B3871088.png)
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide
Overview
Description
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide is a complex organic compound that features a combination of phenolic, sulfanyl, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide typically involves multiple steps:
Formation of the Phenolic Intermediate: The starting material, 3,5-ditert-butyl-4-hydroxybenzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base.
Sulfanyl Group Introduction: The phenolic intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Quinoline Derivative Formation: The quinoline derivative is synthesized separately through a series of reactions involving dimethylamine and other reagents.
Final Coupling Reaction: The phenolic-sulfanyl intermediate is coupled with the quinoline derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenolic and quinoline derivatives.
Scientific Research Applications
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide involves several molecular targets and pathways:
Antioxidant Activity: The phenolic group can scavenge free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity.
Signal Transduction: The quinoline moiety can interact with cellular receptors and influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
2,4-di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: A related compound used as a stabilizer in polymer production.
Properties
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2S/c1-26(2,3)19-13-17(14-20(25(19)32)27(4,5)6)33-16-24(31)29-22-15-23(30(7)8)28-21-12-10-9-11-18(21)22/h9-15,32H,16H2,1-8H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGNUHISNLGITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)NC2=CC(=NC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


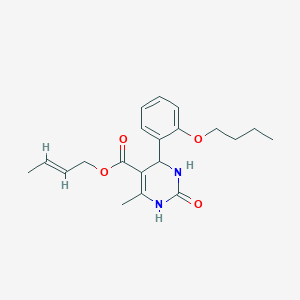
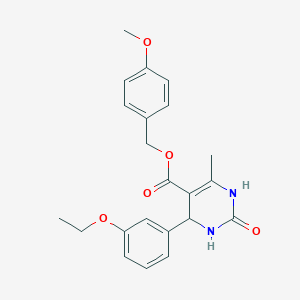
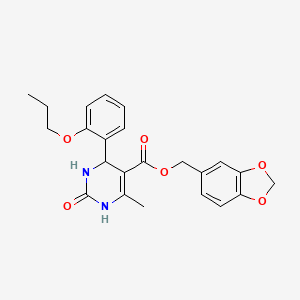

![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)
![2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione](/img/structure/B3871034.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)
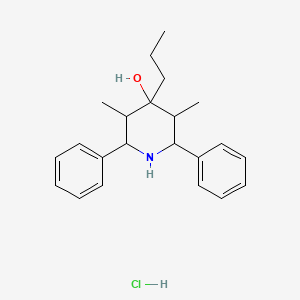
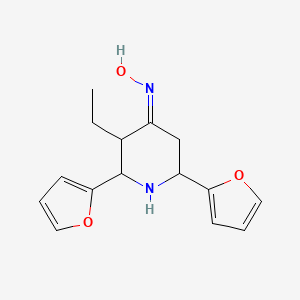
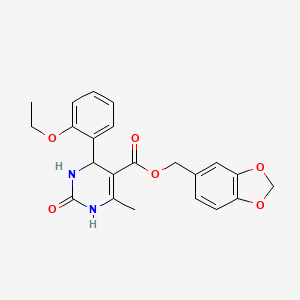
![3-Hydroxy-4-[(1,3,5-trimethylpyrazol-4-yl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B3871056.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3871065.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
